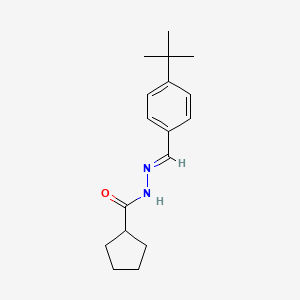![molecular formula C18H23Cl2NO2 B5063209 1-[(4-chlorobenzyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5063209.png)
1-[(4-chlorobenzyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chlorobenzyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride, also known as carvedilol, is a β-blocker drug that is used to treat hypertension, congestive heart failure, and other cardiovascular diseases. It was first approved by the FDA in 1995 and has since become a widely prescribed medication.
Wirkmechanismus
Carvedilol works by blocking the β-adrenergic receptors in the heart and blood vessels, which reduces the effects of the sympathetic nervous system on the cardiovascular system. This leads to a decrease in heart rate and blood pressure, as well as an improvement in cardiac function. Carvedilol also has α-adrenergic blocking activity, which further contributes to its antihypertensive effects.
Biochemical and Physiological Effects
Carvedilol has a number of biochemical and physiological effects on the cardiovascular system. It has been shown to reduce the production of reactive oxygen species and to increase the expression of antioxidant enzymes, which may protect against oxidative stress and inflammation. Carvedilol also has vasodilatory effects, which may improve blood flow to the heart and other organs.
Vorteile Und Einschränkungen Für Laborexperimente
Carvedilol has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action and has been extensively studied in both animal and human models. Carvedilol is also readily available and relatively inexpensive. However, there are some limitations to its use in lab experiments. Carvedilol has a short half-life and requires frequent dosing, which may make it difficult to maintain consistent drug levels in experimental animals. Additionally, 1-[(4-chlorobenzyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride has a relatively low bioavailability, which may limit its effectiveness in some experimental models.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(4-chlorobenzyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride. One area of interest is the development of new formulations or delivery methods that improve its bioavailability and/or prolong its half-life. Another area of research is the investigation of 1-[(4-chlorobenzyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride's effects on other organ systems, such as the kidneys or lungs. Additionally, there is interest in exploring the potential of 1-[(4-chlorobenzyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride as a preventative therapy for cardiovascular disease in high-risk populations. Overall, 1-[(4-chlorobenzyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride remains an important and promising drug for the treatment of cardiovascular diseases, and continued research is needed to fully understand its potential.
Conclusion
In conclusion, 1-[(4-chlorobenzyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride is a widely used β-blocker drug that has been extensively studied for its therapeutic potential in cardiovascular diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well documented. Ongoing research is needed to fully understand the potential of 1-[(4-chlorobenzyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride and to explore new directions for its use in the prevention and treatment of cardiovascular diseases.
Synthesemethoden
Carvedilol is synthesized through a multistep process that involves the reaction of 4-chlorobenzyl chloride with 3-(1-phenylethylamino)-1,2-propanediol in the presence of a base. The resulting product is then hydrolyzed with hydrochloric acid to yield the final product, 1-[(4-chlorobenzyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride.
Wissenschaftliche Forschungsanwendungen
Carvedilol has been extensively studied for its therapeutic potential in cardiovascular diseases. It is known to have a wide range of effects on the cardiovascular system, including reducing heart rate, decreasing blood pressure, and improving cardiac function. Carvedilol has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its cardioprotective effects.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-(1-phenylethylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2.ClH/c1-14(16-5-3-2-4-6-16)20-11-18(21)13-22-12-15-7-9-17(19)10-8-15;/h2-10,14,18,20-21H,11-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFMZDCXSVXZGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(COCC2=CC=C(C=C2)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorobenzyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5063130.png)

![1-({5-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B5063137.png)
![2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-(2-thienylmethyl)acetamide](/img/structure/B5063159.png)

![1-[2-(1,3-benzodioxol-5-ylamino)-4-methyl-1,3-thiazol-5-yl]ethanone hydrochloride](/img/structure/B5063168.png)
![2,4-dichloro-6-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B5063177.png)
![N-[3-(dimethylamino)-2-methylpropyl]-4-fluorobenzamide hydrochloride](/img/structure/B5063184.png)
![6-(3,4-dichlorophenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5063191.png)
![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B5063195.png)

![2-chloro-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5063201.png)
![3-chloro-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5063217.png)
![N-methyl-N-(2-methylbenzyl)-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B5063223.png)